

# A Comprehensive Technical Guide to the Physicochemical Properties of 4-Octyloxybenzaldehyde

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## Compound of Interest

Compound Name: 4-Octyloxybenzaldehyde

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This technical guide provides an in-depth overview of the core physicochemical properties of **4-Octyloxybenzaldehyde**, a key intermediate in the synthesis of various organic molecules, including liquid crystals and potential pharmaceutical compounds. This document outlines its fundamental characteristics, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.

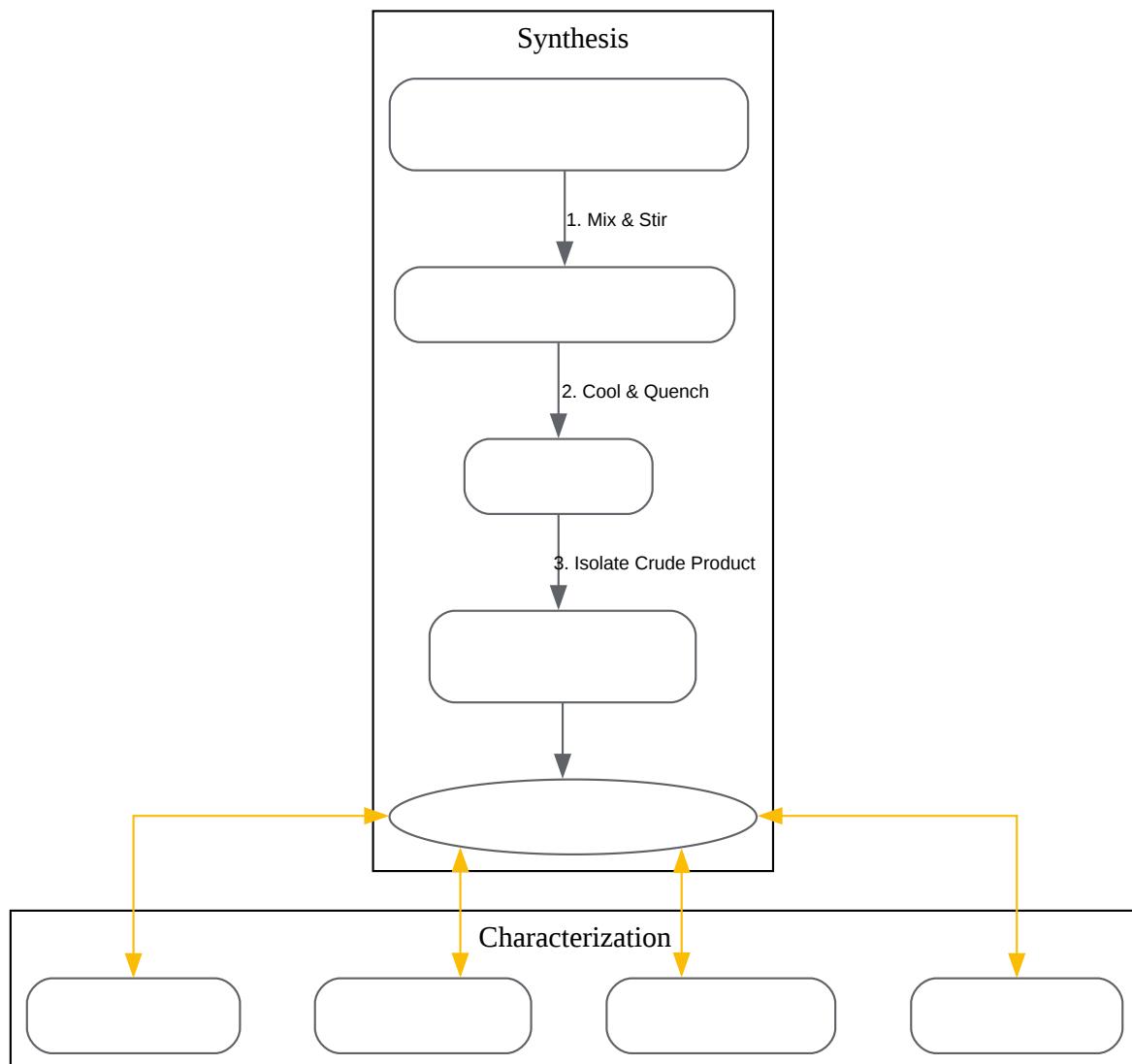
## Core Physicochemical Properties

**4-Octyloxybenzaldehyde**, with the chemical formula  $C_{15}H_{22}O_2$ , is an aromatic aldehyde distinguished by an octyloxy substituent at the para position of the benzaldehyde core.<sup>[1]</sup> Its physical state is typically a clear colorless to light yellow liquid or solid.<sup>[2]</sup> A comprehensive summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>15</sub> H <sub>22</sub> O <sub>2</sub>	[3][4]
Molecular Weight	234.33 g/mol	[1][3]
CAS Number	24083-13-4	[3]
Appearance	Clear colorless to light yellow liquid or solid	[2][5]
Boiling Point	140-142 °C at 0.1 mmHg; 349.9 °C at 760 mmHg	[3][5]
Density	0.973 - 0.980 g/cm <sup>3</sup>	[3][5]
Refractive Index (n <sub>20/D</sub> )	1.520 - 1.522	[3]
Solubility	Insoluble in water	[6]
LogP (Octanol/Water Partition Coefficient)	4.23840	[3]
Vapor Pressure	4.55E-05 mmHg at 25°C	[3]
Flash Point	142.9 °C	[3]

## Synthesis and Characterization Workflow

The synthesis of **4-Octyloxybenzaldehyde** is commonly achieved via the Williamson ether synthesis, a robust and versatile method for forming ethers. This process is followed by a series of characterization techniques to confirm the structure and purity of the synthesized compound.



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**Figure 1.** Experimental workflow for the synthesis and characterization of **4-Octyloxybenzaldehyde**.

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4-Octyloxybenzaldehyde** are provided below. These protocols are based on established and widely accepted procedures for similar compounds.

## Synthesis: Williamson Ether Synthesis

This protocol is adapted from the synthesis of 4-(hexyloxy)benzaldehyde and is directly applicable for the preparation of **4-Octyloxybenzaldehyde**.<sup>[3]</sup>

### Materials:

- 4-Hydroxybenzaldehyde
- 1-Bromoocetane
- Potassium carbonate ( $K_2CO_3$ ), finely pulverized
- Anhydrous N,N-dimethylformamide (DMF)
- Diethyl ether
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ )

### Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
- Add 1-bromoocetane (1.1 eq) dropwise to the reaction mixture.

- Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into cold water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
- Combine the organic layers and wash sequentially with deionized water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure **4-Octyloxybenzaldehyde**.

## Characterization Techniques

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

### Sample Preparation:

- Dissolve 10-20 mg of purified **4-Octyloxybenzaldehyde** in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.<sup>[6]</sup>

### $^1\text{H}$ NMR Acquisition:

- Utilize a 400 MHz or higher NMR spectrometer.
- Acquire the spectrum at room temperature.
- Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
- Set the spectral width to cover a range of 0-12 ppm.

### <sup>13</sup>C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- A higher number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of <sup>13</sup>C.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

### Sample Preparation and Data Acquisition (ATR):

- Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean and record a background spectrum.
- Place a small drop of neat **4-Octyloxybenzaldehyde** directly onto the ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
- Co-add 16-32 scans to improve the signal-to-noise ratio.
- The final spectrum is presented as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

### Sample Preparation and Data Acquisition:

- Prepare a dilute solution of **4-Octyloxybenzaldehyde** in a UV-transparent solvent such as ethanol or hexane (typically 1-10 µg/mL).
- Use a dual-beam UV-Visible spectrophotometer.
- Fill a quartz cuvette with the solvent to serve as a blank and record the baseline.
- Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.<sup>[7]</sup>

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

## Sample Preparation and Data Acquisition (ESI-TOF):

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10 µg/mL.
- Infuse the sample solution into a high-resolution time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Acquire the mass spectrum in positive ion mode to observe the molecular ion peak  $[M+H]^+$  or  $[M+Na]^+$ .<sup>[8]</sup>

## Spectral Data Summary

The following table summarizes the expected key signals in the various spectra of **4-Octyloxybenzaldehyde**, based on its chemical structure and data from analogous compounds.

Technique	Expected Key Signals
<sup>1</sup> H NMR ( $CDCl_3$ )	$\delta$ ~9.8 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H ortho to -CHO), ~7.0 (d, 2H, Ar-H ortho to -OR), ~4.0 (t, 2H, -OCH <sub>2</sub> -), ~1.8 (m, 2H, -OCH <sub>2</sub> CH <sub>2</sub> -), ~1.5-1.2 (m, 10H, -(CH <sub>2</sub> ) <sub>5</sub> -), ~0.9 (t, 3H, -CH <sub>3</sub> )
<sup>13</sup> C NMR ( $CDCl_3$ )	$\delta$ ~191 (C=O), ~164 (Ar-C-O), ~132 (Ar-C), ~130 (Ar-C-CHO), ~115 (Ar-C), ~68 (-OCH <sub>2</sub> -), ~32-22 (-CH <sub>2</sub> -), ~14 (-CH <sub>3</sub> )
FT-IR (neat)	~2920, 2850 $cm^{-1}$ (C-H aliphatic stretch), ~2720 $cm^{-1}$ (C-H aldehyde stretch), ~1685 $cm^{-1}$ (C=O aldehyde stretch), ~1600, 1580 $cm^{-1}$ (C=C aromatic stretch), ~1250 $cm^{-1}$ (C-O ether stretch)
UV-Vis (Ethanol)	$\lambda_{max}$ around 285 nm
Mass Spec (ESI+)	$m/z$ ~235.16 $[M+H]^+$ , 257.14 $[M+Na]^+$

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